molecular formula C18H21OP B080947 Cyclohexyldiphenylphosphine oxide CAS No. 13689-20-8

Cyclohexyldiphenylphosphine oxide

Cat. No. B080947
CAS RN: 13689-20-8
M. Wt: 284.3 g/mol
InChI Key: ICVUZKQDJNUMKC-UHFFFAOYSA-N
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Description

Cyclohexyldiphenylphosphine oxide (CDPPO) is a synthetic organophosphorus compound that is used in a variety of scientific fields such as organic chemistry, pharmaceutical research, and biochemistry. CDPPO has a wide range of applications due to its unique characteristics and properties.

Scientific Research Applications

Photocatalysis

Cyclohexyldiphenylphosphine oxide is utilized in photocatalytic processes. For instance, it has been used in the oxygenation reaction of cyclohexene under blue light irradiation, resulting in the generation of oxygenated products such as 1,6-hexanedial and cyclohexene oxide. This study highlights its role in enhancing photocatalytic efficiency and the generation of valuable chemical products (Mashita, Tsushima, & Takao, 2019).

Polymer Science

In polymer science, this compound has been explored as a catalyst in the ring-opening polymerization of cyclohexene oxide with various anhydrides to produce poly(ester-co-ether)s. The research indicates its potential in facilitating the production of polymers with alternating structures and varied properties, showcasing its utility in advanced polymer synthesis (Nejad et al., 2012).

Materials Science

In materials science, this compound has contributed to the development of high-power-efficiency electrophosphorescent materials. A study demonstrates its application in creating new host materials for blue phosphorescent organic light-emitting diodes (PhOLEDs), highlighting its role in achieving low driving voltages and high efficiency in light-emitting devices (Gong et al., 2014).

Environmental Science

Moreover, this compound has been employed in environmental science applications, such as in the removal of chromium from aqueous solutions. Research involving liquid emulsion membranes made with this compound as a carrier demonstrates its effectiveness in the recovery of chromium, presenting a method for addressing environmental pollution (Hasan, Selim, & Mohamed, 2009).

Safety and Hazards

Cyclohexyldiphenylphosphine oxide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment .

properties

IUPAC Name

[cyclohexyl(phenyl)phosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21OP/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVUZKQDJNUMKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50160002
Record name Cyclohexyldiphenylphosphine oxide
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Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13689-20-8
Record name Cyclohexyldiphenylphosphine oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13689-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyldiphenylphosphine oxide
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Record name Cyclohexyldiphenylphosphine oxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexyldiphenylphosphine oxide
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Q & A

Q1: How does cyclohexyldiphenylphosphine oxide interact with uranyl ions, and what are the downstream effects of this interaction?

A1: this compound (OPCyPh2) acts as a ligand, coordinating with uranyl ions (UO22+) to form a four-fold homoleptic complex, [UO2(OPCyPh2)4]2+. [] This complex exhibits a highly symmetric structure stabilized by intramolecular π-π stacking interactions between the phenyl groups of neighboring OPCyPh2 molecules in the equatorial plane of UO22+. [] This unique coordination environment significantly suppresses the lability of UO22+, making ligand exchange reactions remarkably slow. [] Interestingly, [UO2(OPCyPh2)4]2+ can act as a photocatalyst for the oxygenation of cyclohexene under blue light irradiation. [] Upon excitation, the complex abstracts a hydrogen atom from cyclohexene, generating a cyclohexene radical and a U(V) intermediate. [] This initiates a cascade of reactions leading to the formation of oxygenated products like 1,6-hexanedial, cyclohexene oxide, 2-cyclohexen-1-one, and 2-cyclohexen-1-ol. []

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